

A Comparative Guide to Inter-Laboratory Analysis of Vitamin E

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Compound of Interest

Compound Name: *DL-Alpha-tocopherol nicotinate-d9*

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This guide provides a comprehensive comparison of common analytical methods for the determination of vitamin E (α -tocopherol and other isomers) in various matrices. The information presented is collated from inter-laboratory comparison studies, proficiency testing programs, and single-laboratory validation reports to offer an objective overview of method performance.

Quantitative Performance Comparison

The selection of an analytical method for vitamin E determination is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of the most prevalent techniques: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: The data presented below is compiled from various studies and proficiency testing reports. Direct comparison between methods should be made with caution as performance characteristics can vary based on the specific laboratory, instrumentation, operator, and sample matrix.

Table 1: Performance Characteristics of HPLC Methods for α -Tocopherol Analysis

Matrix	Precision (Repeatability, RSDr %)	Precision (Reproducibility, RSDR %)	Accuracy (Recovery %)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)
Human Serum/Plasma	0.64 - 4.07[1]	0.81 - 5.96[1]	95.2 - 104.7[2]	0.40 µg/mL[1]	0.50 µg/mL[1]
Infant Formula	1.6 - 3.4	3.4 - 4.5	90 - 110	Not widely reported	Not widely reported
Animal Feed	0.62 - 1.06	1.59 - 2.5	100.64	Not widely reported	9.34 µg/mL
Milk	14	12.5	70.1 - 87.8	Not widely reported	0.3 µg/mL

Table 2: Performance Characteristics of GC-MS Methods for α-Tocopherol Analysis

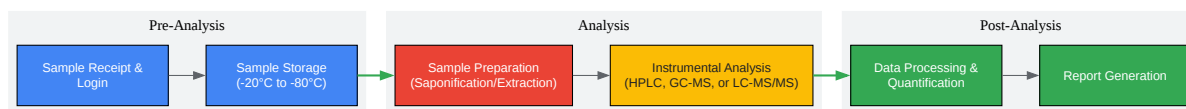
Matrix	Precision (Repeatability, RSDr %)	Precision (Reproducibility, RSDR %)	Accuracy (Recovery %)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)
Human Plasma	< 5	21	> 95[3][4]	Not widely reported	10 nM[3]
Vegetable Oils	< 7.5	Not widely reported	87.5 - 107.4[5]	0.03 - 0.25 mg/kg[5]	0.10 - 0.83 mg/kg[5]
Functional Foods	4.9 - 8.0	Not widely reported	83.2 - 107	0.09 - 0.46 ng/mL	0.29 - 1.52 ng/mL

Table 3: Performance Characteristics of LC-MS/MS Methods for α-Tocopherol Analysis

Matrix	Precision (Repeatability, RSDr %)	Precision (Reproducibility, RSDR %)	Accuracy (Recovery %)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)
Human Serum/Plasma	< 5[3][4]	4[3]	> 95[3][4]	0.025 mg/dL	0.05 mg/dL[6] / 3 nM[3]
Equine Plasma/Serum	0.96 - 24.4	5.07 - 19.6	75.3 - 117	8 - 330 pg/mL[7]	Not widely reported
Human Plasma (Metabolites)	3 - 11	Not widely reported	≥ 89[8]	Not widely reported	Not widely reported

Experimental Workflow

The analysis of vitamin E, regardless of the specific chromatographic technique employed, follows a general workflow. This process is crucial for obtaining accurate and reproducible results.



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